molecular formula C25H33Cl2N5 B4190969 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride

2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride

Cat. No. B4190969
M. Wt: 474.5 g/mol
InChI Key: CFGJQYJCZBOMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride, also known as AC-3933, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a highly selective antagonist of the serotonin 5-HT2C receptor and has been shown to have a wide range of effects on the central nervous system.

Mechanism of Action

2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. This receptor plays a key role in the regulation of feeding behavior, mood, and anxiety. By blocking the activity of this receptor, 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride can modulate these physiological processes.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake and body weight, suggesting that it may have potential as a treatment for obesity. 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride has also been shown to have antidepressant-like effects in animal models of depression, suggesting that it may have potential as a treatment for mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride in scientific research is its high selectivity for the 5-HT2C receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride is that its effects may be influenced by other factors, such as the presence of other neurotransmitters or receptors.

Future Directions

There are several potential future directions for research on 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride. One area of interest is the investigation of its potential as a treatment for obesity and related metabolic disorders. Another area of interest is the study of its effects on mood disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride on the central nervous system.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-cyclohexyl-4-quinazolinamine dihydrochloride has been studied extensively for its potential use in scientific research. Its high selectivity for the 5-HT2C receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has been used in studies investigating the regulation of feeding behavior, mood disorders, and drug addiction.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-cyclohexylquinazolin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5.2ClH/c1-3-9-20(10-4-1)19-29-15-17-30(18-16-29)25-27-23-14-8-7-13-22(23)24(28-25)26-21-11-5-2-6-12-21;;/h1,3-4,7-10,13-14,21H,2,5-6,11-12,15-19H2,(H,26,27,28);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJQYJCZBOMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)CC5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-cyclohexylquinazolin-4-amine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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